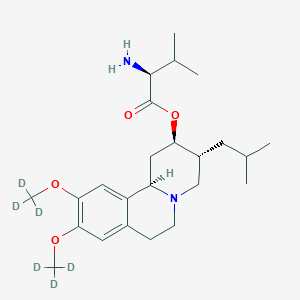
Valbenazine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valbenazine-d6 is a deuterated form of valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used for the treatment of tardive dyskinesia and chorea associated with Huntington’s disease . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of valbenazine due to its enhanced stability and reduced metabolic rate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valbenazine-d6 involves a series of chemical reactions starting from commercially available precursors. One of the key steps is the incorporation of deuterium atoms into the valbenazine molecule. This can be achieved through a highly stereoselective 1,3-dipolar cycloaddition followed by enzymatic kinetic resolution . The cascade process includes cycloaddition, N-O bond cleavage, and lactamization, which are operationally facile and efficient.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of deuterated reagents and solvents to achieve the desired level of deuterium incorporation. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Valbenazine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated metabolites, while reduction may produce deuterated analogs with altered pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Valbenazine-d6 is widely used in scientific research for various applications:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Employed in metabolic studies to understand the biotransformation of valbenazine.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic profile compared to non-deuterated valbenazine.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability and efficacy
Mecanismo De Acción
The mechanism of action of Valbenazine-d6 is similar to that of valbenazine. It involves the reversible inhibition of VMAT2, a transporter that regulates monoamine uptake from the cytoplasm to the synaptic vesicle for storage and release . By selectively reducing the ability of VMAT2 to load dopamine into synaptic vesicles, this compound reduces overall levels of available dopamine in the synaptic cleft, alleviating symptoms associated with dopamine hypersensitivity .
Comparación Con Compuestos Similares
Similar Compounds
Deutetrabenazine: Another deuterated VMAT2 inhibitor used for similar indications.
Tetrabenazine: A non-deuterated VMAT2 inhibitor used for the treatment of chorea associated with Huntington’s disease.
Uniqueness
Valbenazine-d6 is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of degradation compared to non-deuterated analogs . This results in a longer half-life and potentially improved therapeutic effects.
Conclusion
This compound is a valuable compound in scientific research and medicine, offering enhanced stability and efficacy due to its deuterium incorporation. Its unique properties make it a promising candidate for further studies and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H38N2O4 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
[(2R,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1/i5D3,6D3 |
Clave InChI |
GEJDGVNQKABXKG-IRCBYGDBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)CC(C)C)OC(=O)[C@H](C(C)C)N)OC([2H])([2H])[2H] |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


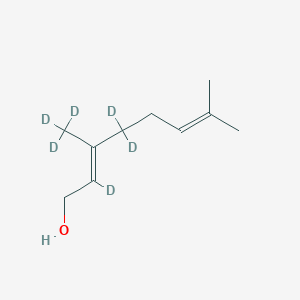

![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
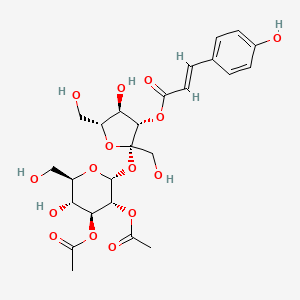
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
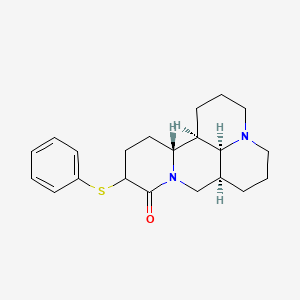

![O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
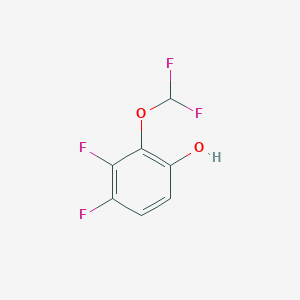
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)

